3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride
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Overview
Description
®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride typically involves the reduction of corresponding nitro compounds or the reductive amination of appropriate ketones. Common reagents used in these reactions include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction processes .
Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation techniques using palladium or platinum catalysts under controlled conditions to ensure high yield and purity. The process may also involve crystallization steps to obtain the hydrochloride salt form of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as NaBH4 or LiAlH4.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines and derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chiral nature makes it valuable for the production of enantiomerically pure compounds.
Biology: In biological research, ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules in various industrial processes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Its effects are mediated through binding to active sites, leading to conformational changes and subsequent biological responses .
Comparison with Similar Compounds
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
Comparison: Compared to these similar compounds, ®-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination of features enhances its versatility in chemical synthesis and its potential for biological activity.
Properties
IUPAC Name |
3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRWOJRZSURAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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